molecular formula C8H7BrN2 B2676379 8-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1288990-82-8

8-Bromo-3-methylimidazo[1,2-A]pyridine

Cat. No. B2676379
CAS RN: 1288990-82-8
M. Wt: 211.062
InChI Key: NIXDDCLNGVQVBF-UHFFFAOYSA-N
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Description

8-Bromo-3-methylimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 1288990-82-8 . It has a molecular weight of 211.06 . The IUPAC name for this compound is this compound . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines, including this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-A]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The interaction of 2-methylimidazo[1,2-A]pyridine with molecular bromine and iodine has also been studied .

Scientific Research Applications

Synthetic Methodologies

One significant application of 8-Bromo-3-methylimidazo[1,2-a]pyridine derivatives lies in the field of synthetic organic chemistry, where they are used as intermediates for constructing complex molecules. For example, ionic liquids have been utilized to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating a simple workup and the possibility of reusing the ionic liquid (Shaabani, Soleimani, & Maleki, 2006). Furthermore, the phosphabarrelene-modified Rh-catalysts offer a novel and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions, highlighting a one-pot catalytic synthesis approach for such derivatives (Bäuerlein et al., 2009).

Biological Activities

The research on this compound derivatives has also extended to the exploration of their potential biological activities. For instance, studies on imidazolium and pyridinium-based ionic liquids have investigated their self-aggregation and antimicrobial activity, demonstrating the impact of alkyl chain length and cationic head group on their biological effectiveness (Cornellas et al., 2011). This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

While the specific mechanism of action for 8-Bromo-3-methylimidazo[1,2-A]pyridine is not mentioned in the search results, imidazo[1,2-A]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-A]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Future Directions

Imidazo[1,2-A]pyridine derivatives, including 8-Bromo-3-methylimidazo[1,2-A]pyridine, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold, particularly for the treatment of diseases like tuberculosis .

properties

IUPAC Name

8-bromo-3-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-10-8-7(9)3-2-4-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXDDCLNGVQVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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